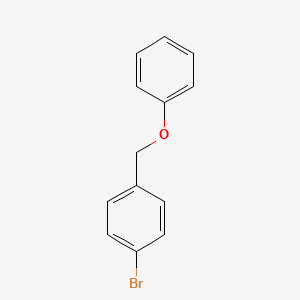

1-Bromo-4-(phenoxymethyl)benzene

描述

Contextual Significance in Contemporary Organic Chemistry

The significance of 1-Bromo-4-(phenoxymethyl)benzene in modern organic chemistry stems directly from the two key functional groups present in its structure: the aryl bromide and the benzyl (B1604629) ether moiety.

The carbon-bromine bond on the aromatic ring is a pivotal reaction site. Aryl bromides are classic substrates for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions. These include, but are not limited to, the Suzuki, Heck, Stille, and Buchwald-Hartwig amination reactions. These methods are fundamental to the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The presence of the bromine atom positions this compound as a versatile building block, allowing for the strategic introduction of the 4-(phenoxymethyl)benzyl group into larger, more complex molecular architectures.

The phenoxymethyl (B101242) portion of the molecule provides a stable ether linkage and incorporates a secondary phenyl group. This entire substituent can influence the electronic properties of the brominated ring and confer specific steric and conformational characteristics to target molecules synthesized from this intermediate.

A documented method for the synthesis of this compound involves the reaction between phenol (B47542) and 1-bromo-4-(bromomethyl)benzene. googleapis.com In a reported procedure, these reactants are combined in the presence of choline (B1196258) hydroxide (B78521), which acts as a base and phase-transfer catalyst, to yield the target compound with high efficiency. googleapis.com This synthesis highlights the compound's role as a direct product from key industrial precursors.

Academic Research Landscape and Scope of Investigation

The academic research landscape for this compound itself is not extensive. While its synthesis is reported in the literature, there is a notable scarcity of dedicated studies focusing on its specific applications, physical properties, or detailed reactivity. googleapis.com No crystallographic data appears to be publicly available, leaving its solid-state conformation uncharacterized.

Consequently, much of the compound's perceived utility is extrapolated from the well-documented and predictable chemistry of its constituent functional groups rather than from a large body of empirical studies on the molecule as a whole. Its primary role is understood to be that of a chemical intermediate, a stable molecule that can be purchased or synthesized for use in subsequent, more complex synthetic steps. The investigation into this compound is thus largely embedded within the broader context of synthetic methodology development and its potential, though often undocumented, use in larger synthetic campaigns in industrial or academic laboratories.

属性

IUPAC Name |

1-bromo-4-(phenoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVLWVAXLYUCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352414 | |

| Record name | 1-bromo-4-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20600-22-0 | |

| Record name | 1-Bromo-4-(phenoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20600-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-4-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Synthesis Design

Established Synthetic Routes for 1-Bromo-4-(phenoxymethyl)benzene

The most well-trodden paths to this compound involve the formation of an ether linkage between a phenoxy group and a 4-bromobenzyl moiety. This is typically accomplished via the Williamson ether synthesis, a robust and versatile method that has been a mainstay in organic synthesis for over a century. masterorganicchemistry.com The reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide. masterorganicchemistry.comkhanacademy.org

This approach utilizes phenol (B47542) as the nucleophilic precursor. The synthesis begins with the deprotonation of phenol using a suitable base to form the more nucleophilic sodium phenoxide. This is followed by the reaction with a 4-bromobenzyl halide, such as 1-bromo-4-(bromomethyl)benzene.

A specific procedure involves the reaction of phenol with 1-bromo-4-(bromomethyl)benzene. chemicalbook.com A notable synthesis employs choline (B1196258) hydroxide (B78521) in lithium hydroxide monohydrate to facilitate the reaction, achieving a high yield. chemicalbook.com The reaction first involves stirring phenol with the base at room temperature, followed by the addition of the benzyl (B1604629) bromide, with the reaction proceeding over 24 hours. chemicalbook.com

Table 1: Synthesis of this compound via Phenol Precursor

| Reactant 1 | Reactant 2 | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenol | 1-Bromo-4-(bromomethyl)benzene | Choline hydroxide, LiOH·H₂O | 20 | 24 | 93 | chemicalbook.com |

The Williamson ether synthesis is generally most effective with primary alkyl halides to avoid competing elimination reactions that can occur with secondary or tertiary halides. jk-sci.comyoutube.com The choice of base and solvent is critical; strong bases like sodium hydride (NaH) are common, and polar aprotic solvents such as DMF or DMSO are often preferred to enhance the nucleophilicity of the phenoxide. numberanalytics.comorganic-chemistry.org For the synthesis of aryl ethers specifically, weaker bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are also frequently used. jk-sci.com

The first step involves the activation of the alcohol. This can be achieved by converting the alcohol to a tosylate (using tosyl chloride) or a mesylate (using mesyl chloride), or by converting it directly to the bromide using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by a halide exchange. sigmaaldrich.com The resulting activated intermediate is then reacted with sodium phenoxide, generated from phenol and a base, to form the target ether.

Table 2: Representative Two-Step Synthesis from 4-Bromobenzyl Alcohol

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 4-Bromobenzyl alcohol | 1. TsCl, Pyridine2. NaBr | 1-Bromo-4-(bromomethyl)benzene | Convert the hydroxyl group into a good leaving group (tosylate) and then to a bromide. |

| 2 | Phenol + Intermediate from Step 1 | NaOH or K₂CO₃ in DMF | This compound | SN2 reaction between sodium phenoxide and the activated benzyl bromide. |

More modern variations can circumvent the need for harsh conditions by using benzylating agents like 2-benzyloxy-1-methylpyridinium triflate (BnOPT), which can benzylâte alcohols under mild, nearly neutral thermal conditions. orgsyn.org

Novel Synthetic Approaches and Catalytic Methods

Recent advancements in organic synthesis have introduced novel catalytic methods that offer improvements in terms of efficiency, selectivity, and substrate scope. These methods often operate under milder conditions and can tolerate a wider range of functional groups compared to traditional approaches.

The optimization of reaction conditions is crucial for maximizing the yield of the desired O-alkylated product while minimizing side reactions, such as C-alkylation or elimination. jk-sci.comrsc.org Key parameters that are often tuned include the choice of base, solvent, temperature, and the potential use of catalysts or additives. numberanalytics.com

Base and Solvent: The combination of a strong base (e.g., NaH) and a polar aprotic solvent (e.g., DMF, DMSO) generally leads to higher yields in Williamson ether synthesis by increasing the concentration and reactivity of the nucleophile. numberanalytics.com

Temperature: While higher temperatures can increase the reaction rate, they can also promote undesired side reactions. numberanalytics.com Careful temperature control is therefore essential for achieving high selectivity.

Additives: Phase-transfer catalysts can be employed to facilitate the reaction between a water-soluble nucleophile and a water-insoluble electrophile, often leading to improved yields and milder reaction conditions.

Systematic studies focusing on the kinetics and mechanism of Williamson ether syntheses reveal how the solvent can significantly influence the selectivity between O-alkylation and C-alkylation products. rsc.org For instance, the choice of solvent can alter the solvation of the phenoxide ion, thereby affecting which atom (oxygen or carbon) acts as the primary nucleophile. rsc.org

The field of catalysis has provided powerful new tools for the formation of C-O bonds in aryl benzyl ethers. These methods often bypass the need for pre-functionalized starting materials required in the classical Williamson synthesis.

Palladium-Catalyzed Synthesis: Palladium catalysts can facilitate the coupling of phenols with benzyl carbonates in a decarboxylative etherification process. organic-chemistry.org This method serves as an alternative to using benzyl halides. While not yet specifically reported for this compound, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for etherification, suggesting potential applicability.

Photoredox and Organocatalysis: A synergistic approach combining photoredox catalysis with organocatalysis has been developed for the direct C-H functionalization and arylation of benzyl ethers. nih.gov This strategy uses visible light and an iridium photoredox catalyst in conjunction with a thiol organocatalyst to directly form arylated benzyl ethers, representing a significant departure from traditional methods. nih.gov Organic photoredox catalysts, such as those based on phenoxazine (B87303) or phenothiazine, are also emerging as cost-effective and sustainable alternatives to precious metal catalysts for a variety of bond-forming reactions. nih.govbeilstein-journals.org

Transition-Metal-Free Arylation: A transition-metal-catalyst-free method for the C(sp³)–H bond arylation of benzyl ethers using highly functionalized organozinc reagents has also been reported. nih.govacs.org This reaction proceeds under mild conditions and offers a direct way to synthesize complex benzyl ether derivatives. nih.gov

Table 3: Overview of Emerging Catalytic Strategies for Aryl Benzyl Ether Synthesis

| Catalytic Strategy | Catalyst Type | Key Features | Potential Application | Reference(s) |

|---|---|---|---|---|

| Decarboxylative Etherification | Palladium | Couples phenols with benzyl carbonates. | Alternative to using benzyl halides. | organic-chemistry.org |

| Direct C-H Arylation | Iridium Photoredox + Organocatalyst | Directly functionalizes C-H bonds of ethers under mild, visible-light conditions. | Direct synthesis from simpler ether precursors. | nih.gov |

| C(sp³)–H Bond Arylation | Transition-Metal-Free (Organozinc) | Arylates benzyl ethers without a transition metal catalyst. | Direct and functional group tolerant arylation. | nih.govacs.org |

| High-Temperature Catalytic Williamson Ether Synthesis | Alkali Metal Carboxylates | Allows use of weak alkylating agents like alcohols at high temperatures (>300 °C). | "Green" synthesis avoiding salt byproducts. | acs.org |

These emerging protocols highlight the continuous evolution of synthetic chemistry, offering more efficient, selective, and environmentally benign pathways for the construction of molecules like this compound.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Fundamental Reaction Types and Sites of Reactivity

The primary sites of reactivity on 1-bromo-4-(phenoxymethyl)benzene include the carbon-bromine (C-Br) bond on the aromatic ring, the aromatic protons susceptible to electrophilic attack, and the benzylic C-H and C-O bonds of the phenoxymethyl (B101242) group.

Nucleophilic substitution reactions on this compound can occur at two distinct positions: the aryl carbon bearing the bromine atom and the benzylic carbon of the phenoxymethyl group.

At the Benzylic Position: The benzylic position is more susceptible to nucleophilic attack than the aryl carbon. Cleavage of the ether bond can occur with strong nucleophiles or under acidic conditions. For instance, treatment with strong acids like HBr or HI can lead to the formation of 4-bromobenzyl bromide/iodide and phenol (B47542).

A key synthetic route to this compound itself involves a nucleophilic substitution reaction where phenoxide acts as the nucleophile, displacing a bromide ion from 1-bromo-4-(bromomethyl)benzene. This Williamson ether synthesis highlights the reactivity of the benzylic position towards nucleophiles.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the benzene (B151609) rings of this compound. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the bromine atom and the phenoxymethyl group.

Bromine (-Br): This substituent is deactivating due to its electron-withdrawing inductive effect but is an ortho, para-director because its lone pairs can stabilize the arenium ion intermediate through resonance.

Phenoxymethyl (-OCH₂Ph): The ether oxygen makes this group activating and ortho, para-directing due to its strong electron-donating resonance effect, which outweighs its inductive withdrawal.

In this compound, the two substituents are para to each other. The phenoxymethyl group strongly activates the positions ortho to it (positions 2 and 6). The bromine atom directs incoming electrophiles to its ortho positions (positions 3 and 5). The powerful activating and directing effect of the phenoxymethyl group dominates, making the positions ortho to it the most likely sites for substitution. Therefore, electrophilic attack will predominantly occur at the C2 and C6 positions.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would be expected to yield primarily 2-nitro-1-bromo-4-(phenoxymethyl)benzene.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would lead to the introduction of a second bromine atom, likely at the 2-position, to form 1,2-dibromo-4-(phenoxymethyl)benzene. nih.govyoutube.com

Friedel-Crafts Acylation/Alkylation: These reactions would also be directed to the 2- and 6-positions, though the presence of the ether linkage might lead to complexities or side reactions under harsh Lewis acid conditions.

Oxidation: The this compound molecule has several sites that can undergo oxidation. The benzylic methylene (B1212753) (-CH₂-) group is susceptible to oxidation to a carbonyl group (C=O) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would transform the compound into 4-bromobenzoyl phenyl ether. The aromatic rings themselves are generally resistant to oxidation except under very harsh conditions that would likely degrade the rest of the molecule. It is also conceivable that under specific catalytic conditions, the unsubstituted phenyl ring could be hydroxylated to form a phenol derivative. nih.govrsc.org Phenols themselves can be further oxidized to quinones. youtube.comyoutube.com

Reduction: Reduction reactions can target the C-Br bond or the aromatic rings.

Dehalogenation: The bromine atom can be removed via catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst and a base) or by using metal hydrides, to yield phenoxymethylbenzene. Nickel-catalyzed hydrodehalogenation is also an effective method. researchgate.net

Ring Reduction: The aromatic rings are thermodynamically stable and require forcing conditions for reduction. Catalytic hydrogenation at high pressures and temperatures with catalysts like rhodium, ruthenium, or nickel can reduce the benzene rings to cyclohexane (B81311) rings. For instance, reduction could potentially yield (4-bromocyclohexyl)(cyclohexyloxy)methane. The Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, could selectively reduce one of the rings, but the regioselectivity would be complex.

Metal-Catalyzed Transformations and Coupling Reactions

The carbon-bromine bond in this compound makes it an excellent substrate for a wide array of metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are extensively used to activate the C-Br bond for coupling with various partners. acs.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This method is highly effective for forming biaryl structures. For example, reacting this compound with phenylboronic acid would yield 4-(phenoxymethyl)biphenyl. nih.govrsc.orgthieme-connect.denih.gov

Heck-Mizoroki Reaction: In this reaction, the aryl bromide is coupled with an alkene to form a new, more substituted alkene. organic-chemistry.orgacs.org Coupling this compound with an alkene like styrene (B11656) would produce 1-(phenoxymethyl)-4-styrylbenzene.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper salts, to generate arylalkynes. nih.govresearchgate.netwisc.educhinesechemsoc.org This provides a direct route to compounds like 1-(phenylethynyl)-4-(phenoxymethyl)benzene.

Buchwald-Hartwig Amination: This powerful method forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine (primary or secondary). orgsyn.org It is a key transformation for synthesizing arylamines. For instance, reacting this compound with an amine like morpholine (B109124) would yield 4-(4-(phenoxymethyl)phenyl)morpholine.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu |

Nickel catalysts offer a cost-effective and sometimes uniquely reactive alternative to palladium for cross-coupling reactions. organic-chemistry.org They are particularly prominent in reductive coupling reactions where two different electrophiles are coupled in the presence of a stoichiometric reductant, such as zinc or manganese powder.

Reductive Cross-Coupling: Nickel catalysts can facilitate the coupling of aryl bromides like this compound with other electrophiles, such as alkyl halides. nih.govnih.govorgsyn.org For instance, a reaction with an alkyl bromide (R-Br) in the presence of a nickel catalyst and a reducing agent (e.g., Zn) would yield 1-alkyl-4-(phenoxymethyl)benzene. These reactions often proceed via a mechanism involving Ni(0)/Ni(I)/Ni(II)/Ni(III) catalytic cycles and are highly tolerant of various functional groups.

Cascade Reactions: While specific nickel-catalyzed cascade reactions starting from this compound are not widely reported, the potential exists. Cascade reactions involve a sequence of intramolecular and/or intermolecular transformations initiated by a single catalytic event. An initial cross-coupling could be followed by an intramolecular cyclization if a suitable functional group is present on the coupling partner, allowing for the rapid construction of complex polycyclic structures.

Table 2: Examples of Nickel-Catalyzed Reductive Coupling

| Coupling Partner | Catalyst/Ligand | Reductant | Product Structure |

|---|---|---|---|

| Isopropyl bromide | NiI₂ / 4,4'-dimethoxy-2,2'-bipyridine | Zn | |

| tert-Butyl chloride | NiBr₂·diglyme / dtbbpy | Zn | |

| Allyl acetate | NiCl₂(PCy₃)₂ | Mn |

Investigation of Reaction Mechanisms Through Experimental and Computational Methods

The mechanistic intricacies of gold-catalyzed reactions involving aryl halides are a subject of ongoing investigation, employing a combination of experimental and computational techniques to elucidate the transformation pathways. nih.gov For a substrate such as this compound, understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding its synthetic utility.

Experimental Methods:

Experimental studies to probe the mechanism of a gold-catalyzed cross-coupling of this compound would typically involve:

Stoichiometric Reactions: The synthesis and characterization of proposed catalytic intermediates, such as the Au(III)-aryl complex formed after oxidative addition, can provide direct evidence for their involvement in the catalytic cycle. researchgate.netnih.gov

Kinetic Studies: Monitoring the reaction progress under various conditions (e.g., varying catalyst, substrate, and ligand concentrations) helps to determine the rate law and identify the rate-determining step. nih.govacs.org

In-situ Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry can be used to observe the formation and consumption of intermediates during the reaction. acs.orgnih.gov

Ligand Effect Studies: Systematically varying the structure of the ligand and observing the impact on reaction efficiency and selectivity provides insights into the role of the ligand in promoting key steps like oxidative addition and reductive elimination. facs.website

Computational Methods:

Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental findings and providing a deeper understanding of reaction mechanisms at the molecular level. acs.orgnih.govnih.govacs.org For the gold-catalyzed reactions of this compound, computational studies could:

Map the Reaction Energy Profile: DFT calculations can be used to determine the energies of reactants, intermediates, transition states, and products, allowing for the identification of the most favorable reaction pathway. nih.govacs.org

Elucidate Transition State Geometries: The structures of key transition states, such as that for the oxidative addition of the C-Br bond to the gold center, can be calculated to understand the steric and electronic factors that influence this critical step. nih.gov

Analyze Ligand-Metal Interactions: Computational models can provide detailed information about the bonding between the ligand and the gold center, explaining how specific ligands can lower the activation barriers for challenging steps in the catalytic cycle. acs.org

The table below summarizes the key mechanistic steps and the methods used to investigate them in the context of a gold-catalyzed reaction of this compound.

| Mechanistic Step | Experimental Investigation | Computational Investigation |

| Oxidative Addition | Synthesis and isolation of Au(III)-aryl intermediate; Kinetic studies. researchgate.netnih.govnih.govacs.org | Calculation of the activation energy barrier and transition state structure. nih.govacs.org |

| Transmetalation/C-H Activation | Stoichiometric reactions with coupling partners; Isotope labeling studies. | Modeling the interaction of the Au(III) intermediate with the coupling partner. |

| Reductive Elimination | Observation of product formation from isolated Au(III) intermediates. nih.gov | Calculation of the energy barrier for C-C bond formation and catalyst regeneration. nih.gov |

Through the synergistic application of these experimental and computational methods, a comprehensive understanding of the chemical reactivity and transformation pathways of this compound in gold-catalyzed reactions can be achieved, paving the way for the rational design of more efficient and selective catalytic systems.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms in 1-Bromo-4-(phenoxymethyl)benzene. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons.

The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the aromatic protons and the methylene (B1212753) (-CH2-) protons of the phenoxymethyl (B101242) group. The protons on the brominated benzene (B151609) ring and the phenoxy ring, although both aromatic, will have distinct chemical shifts due to the different electronic effects of the bromine atom and the ether linkage. The methylene protons, being adjacent to an oxygen atom, are expected to appear at a characteristic downfield region.

A representative ¹H NMR data set for this compound is presented below:

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (brominated ring) | 7.45-7.55 | Multiplet | 2H |

| Aromatic Protons (phenoxy ring) | 6.90-7.35 | Multiplet | 5H |

| Aromatic Protons (brominated ring) | 6.90-7.35 | Multiplet | 2H |

| Methylene Protons (-CH₂-) | 5.05 | Singlet | 2H |

This table is a representation of typical ¹H NMR data and may vary based on the solvent and spectrometer frequency used.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. The spectrum will show distinct signals for the aromatic carbons and the methylene carbon. The carbon atom directly bonded to the bromine atom (ipso-carbon) often exhibits a chemical shift that is influenced by the "heavy atom effect," which can cause a shift to a higher field (lower ppm value) than might be expected based on electronegativity alone. stackexchange.com

A summary of the expected ¹³C NMR chemical shifts for this compound is as follows:

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Aromatic C-Br (ipso) | 115-125 |

| Aromatic C-O (phenoxy ring) | 155-160 |

| Aromatic CH (brominated ring) | 130-135 |

| Aromatic CH (phenoxy ring) | 115-130 |

| Methylene C (-CH₂-) | 65-75 |

| Aromatic C-CH₂ (brominated ring) | 135-140 |

This table provides an approximate range for ¹³C NMR chemical shifts and can be influenced by experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of this compound and provides valuable information about its structure through the analysis of its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (C₁₃H₁₁BrO). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M and M+2 peaks) of similar intensity.

The fragmentation of the molecular ion provides further structural clues. Common fragmentation pathways for this molecule could involve the cleavage of the ether bond, leading to the formation of a bromobenzyl cation or a phenoxy radical, and vice versa. The loss of a bromine atom is another plausible fragmentation. The presence of a phenyl group often results in a characteristic fragment ion at m/z 77. docbrown.info

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by analyzing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹).

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching (from the -CH₂- group): Usually appears just below 3000 cm⁻¹.

C-O-C stretching (ether linkage): Strong absorptions are expected in the 1250-1000 cm⁻¹ region.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene rings.

C-Br stretching: A band in the lower frequency region, typically around 700-500 cm⁻¹, can be attributed to the carbon-bromine bond. uwosh.edu

The NIST Chemistry WebBook provides IR spectral data for the related compound 1-bromo-4-phenoxybenzene, which can offer comparative insights. nist.govnist.gov

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.

For this compound, the FT-Raman spectrum would also be expected to show signals for the aromatic ring vibrations and the C-H stretching modes. The symmetric stretching of the benzene rings often gives a strong Raman signal. The C-Br stretching vibration may also be observable in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed correspond to the energy differences between these electronic energy levels. For aromatic compounds like this compound, the primary electronic transitions observed are of the π → π* type, involving the excitation of electrons from bonding π molecular orbitals to antibonding π* molecular orbitals. hnue.edu.vn

The UV spectrum of a substituted benzene derivative is influenced by the nature of the substituents on the aromatic ring. The phenoxymethyl and bromo groups in this compound can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted benzene. These shifts, known as bathochromic (to longer wavelengths) and hyperchromic (increase in absorption intensity) shifts, provide valuable information about the electronic structure of the molecule. hnue.edu.vn

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), can complement experimental UV-Vis data. researchgate.net These computational methods calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into the electronic transitions and helping to assign the observed absorption bands. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Aromatic Compounds

| Compound | Transition | λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Benzene | Primary Band | 184 | 47,000 |

| Benzene | Primary Band | 202 | 7,400 |

| Benzene | Secondary Band | 255 | 230 |

| Aniline | Primary Band Shift | 230 | - |

| Aniline | Secondary Band Shift | 280 | - |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential technique for the separation, identification, and purification of chemical compounds. The choice of chromatographic method depends on the properties of the analyte, such as its volatility and polarity.

Gas chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds. yzimgs.com In GC, a sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The NIST Chemistry WebBook indicates that gas chromatography data is available for the related compound 1-bromo-4-phenoxybenzene, suggesting that GC is a viable method for analyzing similar structures like this compound. nist.govnist.gov

For purity assessment, a small amount of the sample is dissolved in a suitable solvent and injected into the GC. The resulting chromatogram will show peaks corresponding to the main compound and any impurities present. By comparing the peak areas, the relative concentrations of each component can be determined, providing a quantitative measure of the sample's purity. yzimgs.com The selection of an appropriate column and temperature program is critical for achieving good separation of the components.

Thin Layer Chromatography (TLC) and Column Chromatography (CC) are fundamental techniques for the purification of organic compounds in a laboratory setting. researchgate.net

Thin Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction, to check the purity of a compound, and to determine the appropriate solvent system for column chromatography. researchgate.netsci-hub.se A small spot of the sample is applied to a TLC plate coated with an adsorbent like silica (B1680970) gel or alumina. The plate is then placed in a developing chamber with a suitable solvent or solvent mixture (eluent). As the eluent moves up the plate by capillary action, it carries the components of the sample at different rates depending on their polarity and affinity for the stationary phase. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. researchgate.net

Column Chromatography (CC) is a preparative technique used to separate and purify larger quantities of compounds. researchgate.netorgsyn.org A glass column is packed with a stationary phase, typically silica gel or alumina, and the sample is loaded onto the top of the column. mpbio.com A solvent system, often determined from prior TLC analysis, is then passed through the column. researchgate.net Components of the mixture travel down the column at different rates and are collected in separate fractions. The purity of the collected fractions is typically monitored by TLC. orgsyn.org For polar compounds, a polar stationary phase like polyamide can be effective, and gradient elution, where the polarity of the solvent is gradually changed, can improve separation. researchgate.netsci-hub.se

Table 2: General Parameters for TLC and Column Chromatography

| Technique | Stationary Phase | Common Solvents (Eluents) | Application |

|---|---|---|---|

| TLC | Silica Gel, Alumina | Hexane, Ethyl Acetate, Dichloromethane, Methanol | Purity check, reaction monitoring, solvent system optimization |

| CC | Silica Gel, Alumina, Polyamide | Mixtures of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) | Purification of compounds |

Note: The choice of stationary phase and eluent is highly dependent on the specific properties of the compound being purified. researchgate.netmpbio.com

Elemental Compositional Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This information is crucial for confirming the empirical and molecular formula of a newly synthesized or isolated substance. For this compound (C₁₃H₁₁BrO), elemental analysis would aim to determine the mass percentages of carbon (C), hydrogen (H), and bromine (Br). The percentage of oxygen (O) is often determined by difference.

The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula and atomic weights of its constituent elements. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 13 | 156.13 | 62.18 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 4.42 |

| Bromine | Br | 79.90 | 1 | 79.90 | 31.81 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.37 |

| Total | 251.14 | 100.00 |

Note: The molecular weight and elemental percentages are calculated based on the chemical formula C₁₃H₁₁BrO.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis

The presence of the bromine atom on the phenyl ring makes 1-bromo-4-(phenoxymethyl)benzene a key substrate for a variety of cross-coupling reactions. This reactivity is fundamental to its role as an intermediate, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for the assembly of intricate molecular frameworks from simpler precursors.

This compound serves as a foundational component for synthesizing a wide array of organic structures. The bromo group can be readily converted or replaced, allowing for the elongation of carbon chains, the introduction of aryl groups, and the construction of polycyclic systems. For instance, the general utility of brominated aromatic compounds as versatile intermediates is well-established in synthetic chemistry. They are frequently employed in the production of agrochemicals, such as herbicides and pesticides, and are pivotal in the development of bioactive molecules for the pharmaceutical industry.

The strategic position of the bromine atom facilitates numerous functionalization reactions, most notably palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for example, allows for the coupling of the aryl bromide with various aryl boronic acids. This method has been successfully used to synthesize analogues of (S)-4-bromo-N-(1-phenylethyl)benzamide by reacting it with different aryl boronic acids, achieving moderate to good yields ranging from 62-89%. researchgate.net This type of transformation is directly applicable to this compound, enabling the synthesis of a library of 4-aryl-(phenoxymethyl)benzene derivatives. Such reactions are instrumental in creating new compounds with tailored electronic and steric properties for various applications.

Table 1: Examples of Functionalization Reactions

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Boronic Acids, Pd(0) Catalyst | 4-Aryl-(phenoxymethyl)benzenes | Forms new carbon-carbon bonds, creating biaryl structures. researchgate.net |

Design and Synthesis of Related Derivatives and Analogues

The core structure of this compound is a template for designing and synthesizing a multitude of derivatives. By modifying the aromatic rings or using the entire molecule as a building block, chemists can develop novel compounds for specific biological or material science applications.

The phenoxymethyl (B101242) moiety is a key structural element in certain pharmacologically active benzimidazoles. A notable synthesis involves the condensation of o-phenylenediamine (B120857) with 4-bromophenoxy acetic acid, a close derivative of this compound, to form 2-(4-bromo-phenoxymethyl)-1H-benzimidazole. researchgate.net This intermediate can then be further alkylated at the benzimidazole (B57391) nitrogen or undergo Suzuki coupling at the bromine site to produce a diverse series of N-substituted and C-substituted benzimidazole derivatives. researchgate.net Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, and their synthesis from readily available precursors is of significant interest in medicinal chemistry. nih.govimpactfactor.orgnih.gov

Table 2: Synthesis of Benzimidazole Derivatives

| Reactant 1 | Reactant 2 | Product | Application/Significance |

|---|---|---|---|

| 4-Bromophenoxy acetic acid | o-Phenylenediamine | 2-(4-Bromo-phenoxymethyl)-1H-benzimidazole | Key intermediate for novel N-substituted benzimidazoles with potential antimicrobial activity. researchgate.net |

In the search for new therapeutic agents, novel derivatives incorporating both dioxolane and phenoxymethyl features have been explored. For instance, the synthesis of 2,2-diphenyl-1,3-dioxolane (B8804434) derivatives has been a focus in the development of modulators to overcome multidrug resistance (MDR) in cancer chemotherapy. nih.gov These efforts involve creating molecules with an aromatic core, a linker, and a basic moiety. nih.gov The phenoxymethylbenzene structure present in this compound can serve as the lipophilic aromatic core in the design of such MDR modulators, linking to a dioxolane ring to potentially create new, effective compounds.

Creating benzene (B151609) rings with multiple, different substituents in a controlled manner is a significant challenge in synthetic chemistry. nagoya-u.ac.jp The phenoxymethylbenzene framework can be incorporated into highly substituted, complex architectures. Research has shown the successful synthesis of 1,3,5-tris-substituted benzene derivatives designed as potential antimalarial agents. sciforum.net In one study, 1,3,5-tris(bromomethyl)benzene (B90972) was used as a starting material to create molecules with three phenoxymethyl-based side chains attached to a central benzene ring. sciforum.net This demonstrates a strategy where a phenoxymethyl moiety, similar to that in this compound, can be a component of a larger, multi-substituted system, potentially leading to compounds with unique G-quadruplex stabilizing properties for therapeutic applications. sciforum.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₃H₁₁BrO |

| Phenol (B47542) | C₆H₆O |

| 1-Bromo-4-(bromomethyl)benzene | C₇H₆Br₂ |

| (S)-4-Bromo-N-(1-phenylethyl)benzamide | C₁₅H₁₄BrNO |

| Aryl boronic acid | Variable |

| o-Phenylenediamine | C₆H₈N₂ |

| 4-Bromophenoxy acetic acid | C₈H₇BrO₃ |

| 2-(4-Bromo-phenoxymethyl)-1H-benzimidazole | C₁₄H₁₁BrN₂O |

| 2,2-Diphenyl-1,3-dioxolane | C₁₅H₁₄O₂ |

| 1,3,5-Tris(bromomethyl)benzene | C₉H₉Br₃ |

| Dapagliflozin | C₂₁H₂₅ClO₆ |

| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | C₁₅H₁₄BrClO |

| 1-Bromo-4-(1-bromoethyl)benzene | C₈H₈Br₂ |

Emerging Roles in Materials Science Research

The compound this compound is gaining recognition as a versatile building block in the field of materials science. Its unique structure, which combines a reactive bromo-functionalized aromatic ring with a flexible phenoxymethyl ether linkage, makes it a valuable precursor for the synthesis of advanced functional polymers and liquid crystalline materials. Research in this area is focused on leveraging these molecular features to create materials with tailored optical, thermal, and surface properties for a variety of high-tech applications.

One of the most promising applications for derivatives of this compound is in the development of alignment layers for liquid crystal displays (LCDs). The orientation of liquid crystal (LC) molecules is a critical factor in the performance of LCDs, and materials that can induce a specific alignment are of great interest. Recent studies have demonstrated that polymers incorporating structurally similar phenoxymethyl side chains can effectively control the orientation of liquid crystal molecules.

For instance, research into polystyrene derivatives with 4-(trans-4-alkylcyclohexyl)phenoxymethyl side groups has shown that these materials can induce the vertical alignment of liquid crystals. nih.gov This is a significant finding, as vertical alignment mode is a key technology for high-performance LCDs, offering wide viewing angles and high contrast ratios. The study synthesized a series of polymers where the substituent ratio of the phenoxymethyl side group was varied, and the resulting effect on liquid crystal alignment was observed. nih.gov It was found that even with a substituent ratio as low as 15 mol%, a vertical orientation of the LC molecules could be achieved, highlighting the strong influence of the phenoxymethyl moiety on the surface properties of the polymer film. nih.gov

The effectiveness of these polymers as liquid crystal alignment layers is closely related to their surface energy. The water contact angle of the polymer films, a measure of their surface hydrophobicity, was found to be a key parameter in achieving the desired vertical alignment. The research indicated that a water contact angle greater than approximately 81° was conducive to the vertical orientation of the liquid crystal molecules. nih.gov This is attributed to the specific interactions, including steric repulsion, between the LC molecules and the polymer surface, which are governed by the chemical structure of the 4-(trans-4-alkylcyclohexyl)phenoxymethyl side chain. nih.gov

These findings underscore the potential of this compound as a starting material for the synthesis of a new generation of liquid crystal alignment layers. The bromo-functional group provides a reactive site for polymerization or for further chemical modification, allowing for the fine-tuning of the material's properties. The phenoxymethyl group, as demonstrated by the research on similar structures, plays a crucial role in mediating the interactions with liquid crystal molecules. Therefore, polymers derived from this compound are expected to be promising candidates for use in advanced optical displays and other liquid crystal-based technologies.

Table 1: Water Contact Angles of Polystyrene Derivative Films and Observed Liquid Crystal Alignment

| Polymer | Substituent Ratio (mol%) | Water Contact Angle (°) | Liquid Crystal Alignment |

| PCMS | 0 | 75.2 | Random Planar |

| PECH5 | 5 | 78.1 | Random Planar |

| PECH10 | 10 | 80.5 | Partial Vertical |

| PECH15 | 15 | 81.3 | Vertical |

| PECH | 100 | 83.4 | Vertical |

Data sourced from a study on polystyrene derivatives with 4-(trans-4-alkylcyclohexyl)phenoxymethyl side chains, structurally similar to polymers derivable from this compound. nih.gov

Structure Activity Relationship Sar Methodologies and Rational Compound Design

Computational Methods for SAR Elucidation

Computational chemistry provides a powerful toolkit for elucidating SAR, offering insights that can guide the design and optimization of new compounds. scispace.comfmhr.org

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules and to simulate their behavior. scispace.comoncodesign-services.com In the context of SAR, molecular modeling is instrumental in understanding how a ligand, such as 1-Bromo-4-(phenoxymethyl)benzene, might interact with its biological target. oncodesign-services.com

Key applications of molecular modeling in SAR include:

Conformational Analysis: Identifying the low-energy, biologically relevant conformations of a molecule. For this compound, this would involve determining the preferred rotational angles around the ether linkage.

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. This can be done based on a set of active molecules, even when the structure of the receptor is unknown.

Molecular Docking: Predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique can provide valuable information about key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and its target protein.

Molecular Dynamics (MD) Simulations: Simulating the time-dependent behavior of a molecule or a ligand-receptor complex. mdpi.com MD simulations can provide insights into the stability of binding modes predicted by docking and can help to understand the dynamic nature of molecular interactions. mdpi.com

By integrating these computational methods, researchers can build a comprehensive understanding of the SAR for a series of compounds related to this compound, leading to a more rational and efficient design of novel molecules with improved therapeutic potential.

Analysis of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental in quantitative structure-activity relationship (QSAR) studies, helping to predict the biological activity and pharmacokinetic properties of compounds. For this compound, several key descriptors provide insight into its chemical nature and potential behavior in biological systems. chemeo.com

These descriptors quantify aspects of the molecule such as its size, lipophilicity (LogP), polarity (Topological Polar Surface Area), and flexibility (Rotatable Bond Count). For instance, the Topological Polar Surface Area (TPSA) of 9.2 Ų suggests good potential for passive membrane permeability. The presence of three rotatable bonds indicates a degree of conformational flexibility, which can be crucial for binding to a biological target. guidechem.com

| Heavy Atom Count | 15 | The total number of non-hydrogen atoms in the molecule. guidechem.com |

Rational Design Strategies for Structure-Activity Optimization

Rational drug design is a strategic approach to discovering and developing new medications based on a detailed understanding of biological targets and their mechanisms. This knowledge-driven process utilizes structural biology and computational modeling to create molecules that interact specifically with targets like enzymes or receptors, aiming to enhance efficacy and reduce off-target effects. mdpi.com For a lead compound like this compound, these strategies focus on systematically modifying its structure to improve its activity profile.

Identification of Key Structural Features Affecting Activity

The structure of this compound can be deconstructed into three primary regions, each offering opportunities for modification to influence its biological activity. These key features are the brominated phenyl ring, the terminal phenoxy group, and the flexible methylene (B1212753) ether linker connecting them.

The p-Bromophenyl Group : The bromine atom at the para position of the first phenyl ring is a significant feature. Its electron-withdrawing nature and size influence the electronic properties and steric profile of the molecule. In studies of structurally related compounds, the presence of a 4-bromo substituent has been shown to be more potent than other electron-withdrawing groups like 4-fluoro, indicating the specific halogen can be critical for activity. nih.gov

The Methylene Ether Linker (-CH₂-O-) : This linker provides both spacing and flexibility between the two aromatic rings. The length and conformational freedom of this bridge are critical in determining the optimal orientation of the phenyl rings within a potential binding site. Research on analogous series has demonstrated that linker length can significantly impact biological activity, with shorter linkers sometimes leading to a reduction in potency. nih.gov

The Terminal Phenoxy Group : This unsubstituted phenyl ring serves as a significant portion of the molecule's structure and can be involved in various non-covalent interactions, such as pi-stacking or hydrophobic interactions, with a biological target. The phenoxymethyl (B101242) portion is often used as a core scaffold for further chemical elaboration in drug design projects. nih.govsciforum.net

Design Principles for Enhanced Compound Potency and Selectivity

Building upon the key structural features, specific design principles can be applied to rationally optimize the potency and selectivity of derivatives of this compound.

Substitution on the Aromatic Rings : Placing substituents on either the brominated phenyl ring or the terminal phenoxy ring is a primary strategy. Adding electron-donating or electron-withdrawing groups can modulate the electronic environment of the rings, affecting their interaction with a target. For example, in a series of Keap1-Nrf2 protein-protein interaction inhibitors, a 4-methyl substituent on a benzyl (B1604629) fragment was found to be the most active among a series of O-linked analogs. nih.gov This highlights the importance of exploring substitutions at the para position of such rings.

Modification of the Linker : The flexibility and chemical nature of the methylene ether linker can be altered. Strategies may include:

Bioisosteric Replacement : Replacing the ether oxygen with a sulfur atom (to form a thioether) or a nitrogen atom can alter bond angles, polarity, and metabolic stability.

Conformational Constraint : Reducing the number of rotatable bonds by incorporating the linker into a ring system can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

Halogen Substitution : The bromine atom itself can be a point of modification. Replacing it with other halogens like chlorine or fluorine allows for a fine-tuning of the molecule's steric and electronic properties. This "halogen-swapping" can influence binding affinity and pharmacokinetic parameters. Studies have shown that even among halogens, bromine can offer superior potency compared to fluorine in certain contexts. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Bromo-2-(phenoxymethyl)benzene |

| 1-Bromo-3-(phenoxymethyl)benzene |

| 1,2-Di(phenoxymethyl)benzene |

| 1-(Bromomethyl)-2-(phenoxymethyl)benzene |

| 1-Isocyanato-3-(phenoxymethyl)benzene |

| 1-(Bromomethyl)-4-(phenoxymethyl)benzene |

| 4-bromo-2-fluoro-1-nitrobenzene |

| 2-(Phenoxymethyl)-1,4-bis(4-methyoxyphenylsulfonamido)benzene-N,N'-diacetic acid |

| 1-Bromo-4-phenoxybenzene |

| 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene |

| 1,3,5-tris(bromomethyl)benzene (B90972) |

| 1-Bromo-4-methylbenzene |

常见问题

Q. Key Parameters for Comparison

| Parameter | Friedel-Crafts Alkylation | Cross-Coupling (Suzuki) |

|---|---|---|

| Yield (%) | 60-75 | 80-92 |

| Reaction Time (h) | 12-24 | 2-6 |

| Catalyst | ||

| Byproducts | Isomerization | Homocoupling |

How can cross-coupling reactions involving this compound be optimized for regioselectivity?

Advanced Research Question

Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) depends on steric and electronic factors. Computational tools like BKMS_METABOLIC predict reactivity by analyzing electron-withdrawing effects of the bromine substituent. Experimental optimization includes:

- Ligand screening : Bulky ligands (e.g., SPhos) reduce homocoupling .

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance stability of intermediates.

- Temperature control : Lower temperatures (0–25°C) favor mono-substitution .

How should researchers address contradictions in reported biological activity data for this compound?

Data Contradiction Analysis

Discrepancies in biological activity (e.g., antifungal efficacy against Candida albicans) may arise from:

- Purity variations : Commercial samples often have 95% purity (e.g., Thermo Scientific™ products), impacting bioassay results .

- Assay conditions : Differences in solvent (DMSO vs. ethanol) or concentration (IC vs. MIC).

- Structural analogs : Similar compounds (e.g., 1-Bromo-4-(difluoromethyl)benzene) may be misattributed in literature .

Q. Recommended Validation Steps

Replicate assays using HPLC-purified samples (≥99% purity).

Cross-reference spectral data (NMR, HRMS) with PubChem entries .

Use standardized protocols (e.g., CLSI guidelines for antifungal testing).

What analytical techniques are most reliable for characterizing this compound?

Q. Methodological Guidance

Q. Physical Properties for Reference

| Property | Value | Source |

|---|---|---|

| Boiling Point | 223°C (at 1 atm) | |

| Molecular Weight | 217.05 g/mol | |

| Melting Point | 10–13°C |

How to design stability studies for this compound under varying storage conditions?

Q. Experimental Design

Q. Stability Indicators

| Condition | Degradation Product | Analytical Method |

|---|---|---|

| High humidity | Phenol derivatives | HPLC-UV |

| UV light | De-brominated byproducts | GC-MS |

What strategies mitigate toxicity risks during in vitro biological studies?

Q. Safety and Methodology

- Substitution : Replace with less toxic analogs (e.g., fluorinated derivatives) where possible .

- Containment : Use fume hoods and PPE (gloves, goggles) for handling powdered forms .

- Waste disposal : Neutralize brominated waste with before disposal .

How can computational tools predict the reactivity of this compound in novel reactions?

Q. Advanced Modeling

- Density Functional Theory (DFT) : Calculates activation energies for SNAr or coupling pathways .

- Machine Learning : Platforms like PISTACHIO_RINGBREAKER suggest viable reaction templates .

- Solvent Effects : COSMO-RS simulations predict solubility and reaction rates in non-polar solvents .

What are the key considerations for scaling up synthetic protocols from lab to pilot plant?

Q. Process Chemistry

- Heat dissipation : Use jacketed reactors to manage exothermic bromination .

- Catalyst recovery : Immobilized Pd catalysts reduce costs in cross-coupling reactions .

- Regulatory compliance : Adhere to EPA DSSTox guidelines for brominated compound handling .

How to resolve spectral overlaps in NMR characterization of this compound?

Q. Technical Troubleshooting

- 2D NMR (HSQC, HMBC) : Differentiates aromatic proton couplings from phenoxymethyl groups .

- Deuterated solvents : Use to shift residual proton signals away from key peaks .

- Paramagnetic relaxation agents : Add to simplify splitting patterns .

What green chemistry principles apply to the synthesis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。